2-(Piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both piperidine and tetrahydropyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine typically involves the reaction of piperidine with a suitable pyrimidine precursor. One common method is the condensation of piperidine with 1,4,5,6-tetrahydropyrimidine-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
2-(Piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine
- 2-(Pyrrolidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine
- 2-(Piperazin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine
Uniqueness
2-(Piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine is unique due to its specific combination of piperidine and tetrahydropyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C10H19N3/c1-2-7-13(8-3-1)9-10-11-5-4-6-12-10/h1-9H2,(H,11,12) |
InChI Key |
OKAJYDOBLLUZHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.